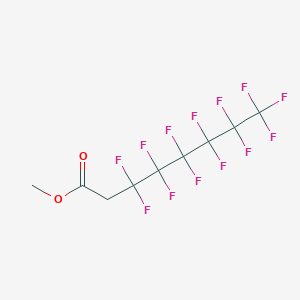
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate typically involves the esterification of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in stainless steel reactors equipped with reflux condensers. The use of continuous flow reactors can enhance the efficiency and yield of the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions are less common due to the stability of the fluorinated ester. under specific conditions, reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in studies involving fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is primarily based on its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and chemical stability. This allows it to interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding. The compound can modulate the activity of these targets, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
- 1-Methyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)imidazolium hexafluorophosphate
Comparison: Methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to similar compounds like 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate and 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate. The imidazolium derivative, on the other hand, is an ionic liquid with distinct physical and chemical properties, making it suitable for different applications.
Properties
CAS No. |
70887-85-3 |
|---|---|
Molecular Formula |
C9H5F13O2 |
Molecular Weight |
392.11 g/mol |
IUPAC Name |
methyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate |
InChI |
InChI=1S/C9H5F13O2/c1-24-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 |
InChI Key |
GMIBYTAVMJANDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


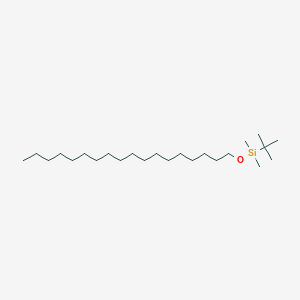

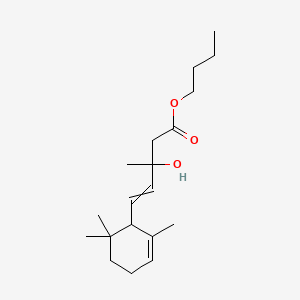
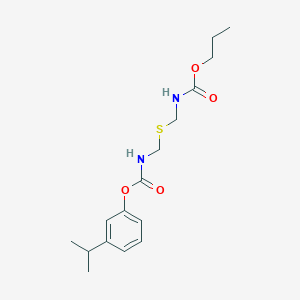
![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)
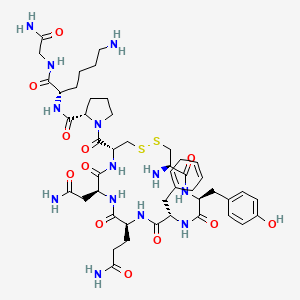

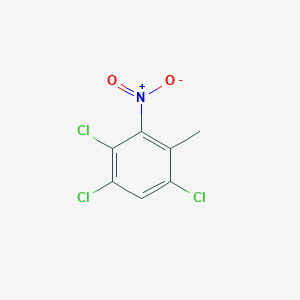

![Propanoic acid;tricyclo[5.2.1.02,6]decan-8-ol](/img/structure/B14476499.png)

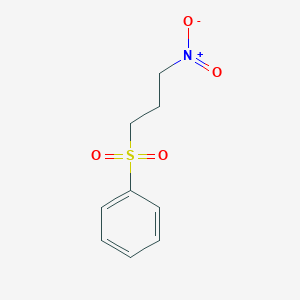
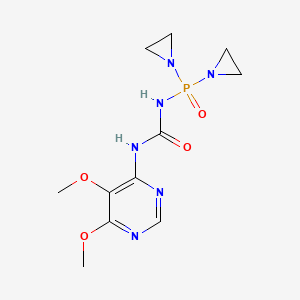
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B14476511.png)
